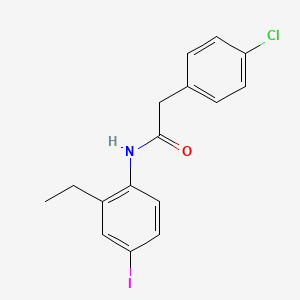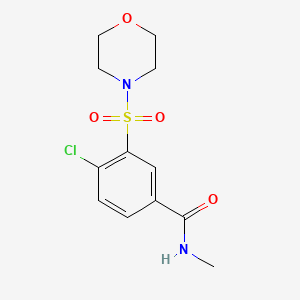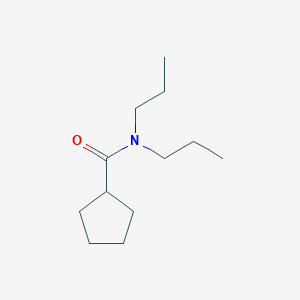![molecular formula C18H22N4O2 B6119132 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one](/img/structure/B6119132.png)
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and a pyrazole ring attached to a piperazine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole Ring to the Piperazine Core: The pyrazole ring is then attached to the piperazine core through a nucleophilic substitution reaction.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction using benzyl chloride and a base such as sodium hydroxide.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced forms of the compound with hydrogenated pyrazole and piperazine rings.
Substitution: Substituted derivatives with various functional groups attached to the benzyl or pyrazole rings.
Aplicaciones Científicas De Investigación
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with neurotransmitter receptors and ion channels.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazine
- 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperidin-2-one
- 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-thione
Uniqueness
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one is unique due to its specific combination of functional groups and its potential pharmacological properties. The presence of the pyrazole ring and the piperazine core makes it a versatile compound for various chemical and biological applications.
Propiedades
IUPAC Name |
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-18(24)21(13-15-5-3-2-4-6-15)9-10-22(14)17(23)8-7-16-11-19-20-12-16/h2-6,11-12,14H,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVIWPNEAKABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)CCC2=CNN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![N-[2-(3-methylpyridin-2-yl)ethyl]-5-(1-propan-2-ylpyrrolidin-2-yl)thiophene-2-carboxamide](/img/structure/B6119094.png)


![4-[2-(1,3-benzothiazol-2-yl)carbohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![2-{4-[2-(CYCLOHEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6119117.png)
![N-(2-isopropyl-6-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119140.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B6119152.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6119160.png)
